molecular formula C14H14N2O B12925398 [4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde CAS No. 545445-67-8

[4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde

Cat. No.: B12925398
CAS No.: 545445-67-8
M. Wt: 226.27 g/mol
InChI Key: DMNHNSSYGKEUHB-UHFFFAOYSA-N
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Description

[4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde: is an organic compound that features a pyrimidine ring substituted with an ethyl group at the 5-position and a phenyl ring substituted with an acetaldehyde group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving ethyl acetoacetate and guanidine under basic conditions.

    Substitution Reaction: The ethyl group is introduced at the 5-position of the pyrimidine ring using ethyl iodide in the presence of a strong base like sodium hydride.

    Formation of the Phenyl Ring: The phenyl ring is synthesized separately and then coupled with the pyrimidine ring through a Suzuki coupling reaction.

    Introduction of the Acetaldehyde Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The acetaldehyde group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: [4-(5-Ethyl-2-pyrimidinyl)phenyl]acetic acid.

    Reduction: [4-(5-Ethyl-2-pyrimidinyl)phenyl]ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Utilized in studies involving enzyme-substrate interactions due to its unique structure.

Medicine:

    Drug Development: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.

Industry:

    Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

    [4-(5-Methyl-2-pyrimidinyl)phenyl]acetaldehyde: Similar structure but with a methyl group instead of an ethyl group.

    [4-(5-Propyl-2-pyrimidinyl)phenyl]acetaldehyde: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness:

    Structural Differences: The presence of the ethyl group at the 5-position of the pyrimidine ring imparts unique chemical and physical properties.

    Reactivity: The specific substitution pattern influences the reactivity and interaction with other molecules, making [4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde distinct from its analogs.

Properties

CAS No.

545445-67-8

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

2-[4-(5-ethylpyrimidin-2-yl)phenyl]acetaldehyde

InChI

InChI=1S/C14H14N2O/c1-2-11-9-15-14(16-10-11)13-5-3-12(4-6-13)7-8-17/h3-6,8-10H,2,7H2,1H3

InChI Key

DMNHNSSYGKEUHB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)C2=CC=C(C=C2)CC=O

Origin of Product

United States

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